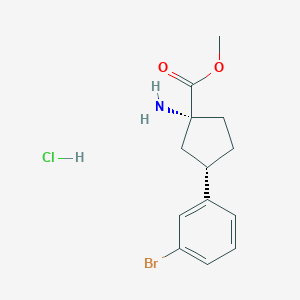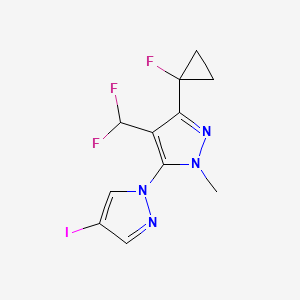
1-Bromo-5-chloro-2,4-difluoro-3-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-5-chloro-2,4-difluoro-3-iodobenzene is a halogenated aromatic compound with the molecular formula C6HBrClF2I. This compound is characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to a benzene ring. It is used in various fields of scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-5-chloro-2,4-difluoro-3-iodobenzene can be synthesized through a series of halogenation reactions. One common method involves the sequential introduction of halogen atoms onto a benzene ring. The process typically starts with the bromination of benzene, followed by chlorination, fluorination, and iodination. Each step requires specific reagents and conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-5-chloro-2,4-difluoro-3-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functional groups on the benzene ring .
Aplicaciones Científicas De Investigación
1-Bromo-5-chloro-2,4-difluoro-3-iodobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological systems, particularly in the development of halogenated biomolecules.
Mecanismo De Acción
The mechanism of action of 1-Bromo-5-chloro-2,4-difluoro-3-iodobenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of multiple halogen atoms enhances its reactivity and allows for selective modification of the benzene ring .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-3-chloro-5-iodobenzene
- 1-Bromo-2,5-dichloro-4-iodobenzene
- 1-Bromo-3,5-difluoro-4-iodobenzene
- 1-Bromo-2,4-difluoro-5-iodobenzene
Uniqueness
1-Bromo-5-chloro-2,4-difluoro-3-iodobenzene is unique due to the specific arrangement of halogen atoms on the benzene ring. This unique structure imparts distinct chemical properties, such as enhanced reactivity and selectivity in chemical reactions, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C6HBrClF2I |
|---|---|
Peso molecular |
353.33 g/mol |
Nombre IUPAC |
1-bromo-5-chloro-2,4-difluoro-3-iodobenzene |
InChI |
InChI=1S/C6HBrClF2I/c7-2-1-3(8)5(10)6(11)4(2)9/h1H |
Clave InChI |
VDUAMCBRSZZCFA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Br)F)I)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Rel-(3AR,7AS)-5-(((9H-fluoren-9-YL)methoxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-7A-carboxylic acid](/img/structure/B14041279.png)












